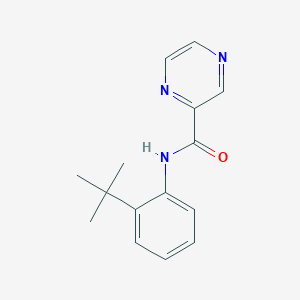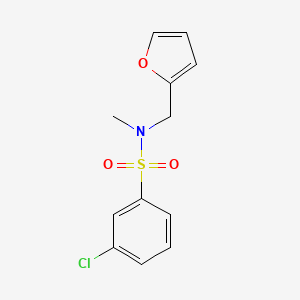
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AM404 is a derivative of anandamide, an endogenous cannabinoid, and is known to interact with the endocannabinoid system in the body.
Scientific Research Applications
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide is known to interact with the endocannabinoid system in the body. It inhibits the reuptake of anandamide, which is an endogenous cannabinoid, leading to increased levels of anandamide in the body. Anandamide is known to have analgesic and anti-inflammatory effects, which may contribute to the therapeutic properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has analgesic effects by inhibiting the release of substance P, which is involved in pain perception. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over the concentration and purity of the compound. This compound has also been shown to have low toxicity in animal studies. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-3-methylfuran-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic properties of this compound in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, the interaction of this compound with other systems in the body, such as the immune system, should be investigated to gain a better understanding of its mechanism of action.
Synthesis Methods
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 3-methylfuran-2-carboxylic acid with acetic anhydride and anhydrous aluminum chloride to form 3-acetyl-3-methylfuran-2-carboxylic acid. This intermediate product is then reacted with 3-aminophenol in the presence of acetic anhydride and sodium acetate to form this compound.
properties
IUPAC Name |
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-6-7-18-13(9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPHIIVCQJOULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)


![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)

![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)


![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)

